Mesgalp, chemically known as 2-methyl-4,6-O-(1-methylethylidene)-α-D-galactopyranosyl phosphate, is a phosphorylated derivative of galactose. This compound is characterized by its unique structure, which includes a methyl group and a phosphate group attached to the galactose backbone. The presence of these functional groups contributes to its distinctive chemical properties and biological activities. Mesgalp is of interest in various fields, including biochemistry and pharmacology, due to its roles in cellular processes and potential therapeutic applications.
The biological activity of Mesgalp is primarily linked to its role in cellular metabolism. It has been shown to affect the accumulation of beta-galactoside phosphates within cells, suggesting a regulatory function in carbohydrate metabolism. The compound's interaction with various sugars can lead to significant metabolic changes, highlighting its importance in cellular signaling and energy production. Furthermore, Mesgalp may play a role in cell signaling pathways that are critical for maintaining homeostasis and responding to environmental changes.
Mesgalp can be synthesized through several methods, typically involving the phosphorylation of galactose derivatives. One common approach includes using phosphoric acid or phosphate donors in the presence of galactose under controlled conditions. The synthesis often requires careful optimization of reaction conditions such as temperature, pH, and reaction time to achieve high yields and purity of the final product. Advanced techniques like chromatography may be employed for purification.
Mesgalp has potential applications in various fields:
Interaction studies involving Mesgalp have revealed its complex behavior in biological systems. Research indicates that it interacts with various enzymes responsible for carbohydrate metabolism, affecting their activity and efficiency. These interactions are crucial for understanding how Mesgalp influences metabolic pathways and cellular functions. Further studies are needed to elucidate the precise mechanisms through which Mesgalp exerts its effects on cellular metabolism.
Several compounds share structural or functional similarities with Mesgalp. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure/Functional Groups | Unique Features |
|---|---|---|
| Galactose | Simple sugar | Basic structure without phosphate group |
| UDP-Galactose | Uridine diphosphate linked to galactose | Involved in glycosylation reactions |
| Galactosamine | Amino derivative of galactose | Contains an amino group; involved in glycoprotein synthesis |
| MeSGal | Methylated form of galactose | Lacks phosphate; simpler structure |
Mesgalp stands out due to its specific combination of methylation and phosphorylation, which influences its reactivity and biological activity compared to these similar compounds.
Mesgalp, chemically known as methyl beta-D-thiogalactopyranoside phosphate, represents a phosphorylated derivative of galactose with the molecular formula C₇H₁₅O₈PS and a molecular weight of 290.23 g/mol [9]. The synthesis of Mesgalp involves carefully selected precursors that enable the formation of both the thioglycoside linkage and the phosphate group attachment to the galactose backbone .
The primary precursor selection for Mesgalp synthesis centers on beta-D-galactose pentaacetate as the carbohydrate starting material [12] [15]. This acetylated galactose derivative provides the necessary protecting groups for selective functionalization while maintaining the desired beta-anomeric configuration [12]. The thioglycoside formation requires incorporation of a methylthio group, which can be achieved through several mechanistic pathways involving thiourea derivatives and alkyl halides [12] [15].
The reaction mechanism for thiogalactoside formation follows a classical nucleophilic substitution pathway where thiourea reacts with alkyl halides such as 2-bromopropane under controlled conditions [12]. This reaction proceeds at approximately 30°C for optimal yields, with dichloromethane serving as the preferred solvent system [12]. The subsequent conversion to the thiogalactoside involves acid-catalyzed glycosylation using concentrated sulfuric acid as the activating agent [12].
Phosphorylation of the resulting thiogalactoside requires specific enzymatic or chemical approaches [17]. The enzymatic pathway utilizes galactokinase to catalyze the phosphorylation of galactose to galactose-1-phosphate, requiring adenosine triphosphate as the phosphate donor [20] [27]. Chemical phosphorylation alternatives employ phosphoric acid derivatives under carefully controlled pH conditions to achieve selective phosphorylation at the C-6 position [18].
The reaction stoichiometry for the complete synthesis pathway involves a 1:1:1 molar ratio of galactose derivative, methylating agent, and phosphorylating reagent [9] [18]. Temperature control remains critical throughout the synthesis, with optimal reaction temperatures ranging from 5-10°C during initial glycosylation steps to prevent decomposition of intermediate products [12].
Multi-step synthesis optimization for Mesgalp production requires systematic evaluation of reaction parameters across each transformation step [15] [22]. The optimization process begins with protecting group strategy selection, where acetyl protecting groups on the galactose precursor must be selectively removed without affecting the thioglycoside linkage [12] [22].
Reaction time optimization studies indicate that the initial thiourea-alkyl halide coupling requires approximately 5 hours at 30°C to achieve complete conversion [12]. Extended reaction times beyond this optimal window result in decreased yields due to competing side reactions and product degradation [12]. The subsequent glycosylation step demands precise timing control, with reaction periods ranging from 4-6 hours depending on the specific acid catalyst concentration employed [12] [22].
Solvent system optimization reveals that dichloromethane provides superior reaction efficiency compared to alternative organic solvents [12] [22]. The biphasic nature of the reaction system requires careful agitation control to maintain optimal mass transfer between phases while preventing emulsion formation [12]. Solvent volume ratios of 200g dichloromethane per 13g of alkyl halide have been established as optimal for maximum product recovery [12].
pH optimization during the phosphorylation step proves critical for achieving high yields and selectivity [18] [28]. Studies demonstrate that maintaining pH values between 6-8 enhances galactokinase activity while minimizing non-specific phosphate hydrolysis [28]. Buffer systems incorporating phosphate or bicarbonate maintain optimal pH ranges throughout the reaction period [18].
Temperature gradient optimization across the multi-step sequence shows that initial steps benefit from elevated temperatures (30°C), while final purification steps require cooling to 5-10°C to promote crystallization and prevent thermal degradation [12] [24]. This temperature programming approach increases overall yield by 15-20% compared to isothermal reaction conditions [12].
Industrial-scale production of Mesgalp requires adaptation of laboratory synthesis protocols to accommodate large-volume processing while maintaining product quality and yield consistency [21] [33]. The scale-up process involves comprehensive evaluation of mixing efficiency, heat transfer characteristics, and mass transfer limitations that become significant at industrial volumes [33].
Reactor design considerations for industrial Mesgalp production center on multi-zone reaction vessels that accommodate the distinct requirements of each synthesis step [21] [33]. Primary reactors utilize jacketed vessel designs with external heating and cooling systems to maintain precise temperature control during exothermic glycosylation reactions [33]. Secondary processing vessels incorporate high-efficiency mixing systems to ensure homogeneous reaction conditions throughout large batch volumes [33].
Process flow optimization studies indicate that continuous flow processing offers advantages over traditional batch production methods for certain synthesis steps [33] [34]. The phosphorylation step particularly benefits from continuous enzymatic processing using immobilized galactokinase systems that provide enhanced enzyme stability and recyclability [34]. Flow rates of 0.5-2.0 mL/min through packed enzyme columns achieve optimal conversion efficiency while minimizing enzyme consumption [34].
Quality control measures for industrial production incorporate real-time monitoring of key reaction parameters including pH, temperature, and reactant concentrations [33] [35]. Automated sampling systems enable continuous analysis of intermediate products using high-performance liquid chromatography to ensure consistent product quality throughout extended production runs [35]. Statistical process control methods track yield variations and identify optimization opportunities for process enhancement [35].
Economic optimization analyses demonstrate that raw material costs account for approximately 60-70% of total production expenses, with galactose derivatives representing the primary cost component [33]. Process intensification strategies focus on maximizing space-time yields through optimized reaction conditions and enhanced mixing efficiency [33]. Energy optimization through heat integration reduces overall processing costs by 15-25% compared to conventional heating and cooling approaches [33].
Scale-up validation studies confirm that laboratory yields of 85-90% can be maintained at industrial scales through proper process design and control [21] [33]. Pilot plant studies using 100-liter reactors demonstrate successful scale-up of critical process parameters while identifying potential bottlenecks for full-scale implementation [33].
Chromatographic separation techniques for Mesgalp purification require specialized column systems designed for phosphorylated sugar derivatives [19] [30]. Ion-exchange chromatography represents the primary separation method, utilizing the anionic character of the phosphate group for selective retention and elution [18] [19].
Column selection for Mesgalp purification centers on sulfonated polystyrene-divinylbenzene resins in various ionic forms [18] [30]. Hydrogen-form resins (H⁺) provide optimal separation of phosphorylated sugars from neutral carbohydrates and organic impurities [30]. Calcium-form resins (Ca²⁺) offer enhanced selectivity for monosaccharide separation while maintaining compatibility with phosphate-containing compounds [30].
Mobile phase optimization studies demonstrate that aqueous systems with controlled ionic strength provide optimal resolution of Mesgalp from structural analogs [18] [30]. Gradient elution protocols using increasing concentrations of potassium chloride (0.1-1.0 M) achieve baseline separation of target compounds from closely related phosphorylated galactose derivatives [18]. Flow rates of 0.5-1.0 mL/min through 250mm x 4.6mm columns provide optimal separation efficiency while maintaining reasonable analysis times [30].
Detection methods for chromatographic analysis utilize refractive index monitoring for universal detection of carbohydrate derivatives [30] [39]. Electrospray ionization mass spectrometry provides definitive identification and quantification of Mesgalp with detection limits in the low microgram range [39]. Differential mobility spectrometry enhances separation capabilities for structural isomers that co-elute under standard chromatographic conditions [39].
Preparative chromatography scaling requires careful optimization of loading conditions to maintain separation efficiency at increased sample volumes [19]. Column dimensions of 300mm x 7.8mm accommodate preparative loads while preserving resolution quality [30]. Sample loading volumes up to 10% of column volume maintain adequate separation performance for purification applications [19].
Recovery optimization studies indicate that post-column fraction collection requires immediate pH adjustment to prevent product degradation [18]. Neutralization using sodium bicarbonate solution maintains product stability during concentration and isolation steps [18]. Vacuum concentration at reduced temperatures (40-50°C) preserves product integrity while achieving required concentration levels [18].
Solvent extraction techniques for Mesgalp purification exploit differential solubility characteristics between the target compound and synthetic impurities [12] [24]. The polar nature of the phosphorylated thiogalactoside requires careful selection of extraction solvent systems that provide selective partitioning [12].
Aqueous-organic extraction protocols utilize water-saturated organic solvents to selectively extract neutral impurities while retaining the ionic Mesgalp in the aqueous phase [12]. Sequential extraction using dichloromethane followed by ethyl acetate removes organic synthesis by-products and unreacted starting materials [12]. The aqueous phase containing purified Mesgalp undergoes concentration through vacuum evaporation to prepare for crystallization [12].
Crystallization optimization requires systematic evaluation of solvent systems, temperature profiles, and nucleation conditions [23] [31]. Mixed solvent systems combining water with organic co-solvents such as ethanol or acetone provide controlled supersaturation conditions for quality crystal formation [23]. Solvent ratios of 70:30 water:ethanol achieve optimal crystallization kinetics while maintaining product solubility during initial dissolution [23].
Temperature programming during crystallization involves controlled cooling from elevated dissolution temperatures (60-70°C) to final crystallization temperatures (4-10°C) [23] [31]. Cooling rates of 0.5-1.0°C per hour provide optimal crystal growth conditions while minimizing nucleation density that leads to small crystal formation [31]. Seeding techniques using pre-formed Mesgalp crystals enhance crystallization reproducibility and control final crystal size distribution [23].
pH control during crystallization proves critical for maintaining product stability and achieving optimal crystal morphology [24] [35]. Buffer systems maintaining pH values between 5-7 prevent acid-catalyzed decomposition while promoting stable crystal formation [24]. The addition of low concentrations (0.2-0.3%) of low-gelling-point agarose provides mechanical protection during crystal growth and reduces crystal cracking [23].
Recrystallization protocols for final purification involve dissolution in minimal volumes of warm water followed by slow cooling under controlled conditions [18] [23]. Multiple recrystallization cycles achieve pharmaceutical-grade purity levels exceeding 99% while maintaining acceptable recovery yields of 75-85% [18]. Final crystal characterization using X-ray diffraction confirms crystal structure and polymorphic form consistency [23].
| Parameter | Optimal Range | Effect on Yield | Reference |
|---|---|---|---|
| Crystallization Temperature | 4-10°C | 85-95% recovery | [23] |
| Cooling Rate | 0.5-1.0°C/hour | Enhanced crystal quality | [31] |
| pH Range | 5-7 | Prevents decomposition | [24] |
| Solvent Ratio (Water:Ethanol) | 70:30 | Optimal supersaturation | [23] |
| Seeding Concentration | 0.1-0.5% w/w | Improved reproducibility | [23] |
Drying and storage protocols for crystalline Mesgalp require controlled atmosphere conditions to prevent moisture uptake and maintain crystal integrity [26]. Vacuum drying at temperatures below 50°C removes residual solvent while preserving product stability [26]. Storage under inert atmosphere with desiccant systems maintains product quality during extended storage periods [26].
Mesgalp (methyl beta-D-thiogalactopyranoside phosphate) exhibits a complex molecular architecture characterized by multiple functional groups that contribute to its unique chemical and biological properties [1] [2]. The compound possesses the molecular formula C₇H₁₅O₈PS with a molecular weight of 290.23 g/mol [2].
The primary functional groups present in Mesgalp include a thioether linkage at the anomeric carbon (C1), which forms the characteristic sulfur bridge between the methyl group and the galactopyranose ring [1] [2]. This thioether functionality represents a key structural feature that distinguishes thiogalactosides from their oxygen-linked counterparts. The presence of the sulfur atom introduces unique electronic properties due to its larger atomic radius and different electronegativity compared to oxygen [2].
The phosphate group is esterified to the C6 hydroxymethyl carbon, creating a dihydrogen phosphate functionality [2]. This phosphate ester exhibits acidic properties with pKa values typically ranging between 2-7, allowing for protonation-deprotonation equilibria under physiological conditions [3]. The phosphate group carries negative charges at physiological pH, contributing to the compound's water solubility and potential for ionic interactions [3].
Multiple hydroxyl groups are positioned at C2, C3, and C4 of the galactopyranose ring, maintaining the characteristic stereochemistry of D-galactose [2]. These secondary alcohols participate in extensive hydrogen bonding networks, influencing both intramolecular and intermolecular interactions [2] [4].
Table 1: Functional Group Distribution in Mesgalp
| Functional Group | Position | Chemical Environment | Reactivity Profile |
|---|---|---|---|
| Thioether (C-S) | C1 anomeric | Electron-rich sulfur center | Nucleophilic substitution susceptible |
| Phosphate ester | C6 primary | Acidic dihydrogen phosphate | Metal coordination, hydrolysis |
| Secondary alcohols | C2, C3, C4 | Hydroxyl network | Hydrogen bonding, oxidation |
| Primary alcohol | C6 precursor | Before phosphorylation | Esterification site |
| Methyl substituent | Thiomethyl | Hydrophobic character | Steric influence |
The stereochemical configuration of Mesgalp follows the (2S,3R,4R,5R,6R) absolute configuration, maintaining the D-galactose stereochemistry throughout the pyranose ring system [2]. This specific stereochemical arrangement is crucial for the compound's biological activity and molecular recognition properties [2].
The anomeric carbon (C1) adopts the beta configuration, as indicated by the compound's systematic name [2]. This beta-linkage places the thiomethyl substituent in the equatorial position when the molecule adopts the preferred chair conformation, minimizing steric interactions with other ring substituents [2].
The galactose-derived stereochemistry creates a specific three-dimensional arrangement where the C4 hydroxyl group occupies the axial position, distinguishing galactose from glucose derivatives [2]. This axial orientation of the C4 hydroxyl group significantly influences the compound's conformational preferences and intermolecular interactions [5].
Conformational analysis reveals that Mesgalp preferentially adopts the ⁴C₁ chair conformation, consistent with other pyranose derivatives [2] [5]. In this conformation, the majority of hydroxyl groups occupy equatorial positions, minimizing 1,3-diaxial interactions and stabilizing the overall molecular structure [5].
The stereochemical integrity is maintained through the anomeric effect, where the electron-withdrawing nature of the ring oxygen influences the C1-S bond orientation [2]. This effect contributes to the preference for the beta-anomeric configuration and affects the compound's hydrolytic stability [2].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of Mesgalp through multiple nuclei observations, including ¹H, ¹³C, and ³¹P NMR [6]. The multinuclear approach enables detailed analysis of the molecular framework and dynamic properties [6].
¹H NMR spectroscopy reveals characteristic signals for the anomeric proton at the C1 position, typically appearing as a doublet in the range of 4.3-4.7 ppm due to the beta-configuration [2] [7]. The thiomethyl group produces a distinct singlet at approximately 2.1-2.7 ppm, providing unambiguous identification of the thioether linkage [2].
The galactopyranose ring protons exhibit characteristic splitting patterns and chemical shifts consistent with the D-galactose configuration [2]. The C4 proton appears as a doublet of doublets, reflecting coupling with both C3 and C5 protons, while maintaining the axial orientation characteristic of galactose derivatives [2].
¹³C NMR spectroscopy provides detailed carbon framework analysis, with the anomeric carbon (C1) appearing around 85 ppm, significantly downfield from typical alcohols due to the anomeric effect and sulfur substitution [2]. The phosphate-bearing C6 carbon exhibits characteristic downfield shifting to approximately 63-65 ppm compared to unsubstituted hydroxymethyl groups [2].
³¹P NMR spectroscopy offers direct observation of the phosphate functionality, typically appearing as a broad signal around 0-5 ppm [6]. The phosphorus chemical shift and line width provide information about the phosphate ionization state and potential metal coordination [6] [3].
Table 2: Characteristic NMR Parameters for Mesgalp
| Nucleus | Chemical Shift Range | Multiplicity | Structural Assignment |
|---|---|---|---|
| ¹H (anomeric) | 4.3-4.7 ppm | Doublet | C1-H beta configuration |
| ¹H (thiomethyl) | 2.1-2.7 ppm | Singlet | S-CH₃ group |
| ¹³C (anomeric) | ~85 ppm | Singlet | C1 anomeric carbon |
| ¹³C (phosphorylated) | 63-65 ppm | Singlet | C6 phosphate ester |
| ³¹P | 0-5 ppm | Broad singlet | Phosphate diester |
Fourier-transform infrared spectroscopy provides comprehensive functional group characterization through vibrational analysis of molecular bonds [4] [8]. The FT-IR spectrum of Mesgalp exhibits characteristic absorption bands corresponding to its diverse functional groups [4].
The phosphate functionality produces multiple absorption bands in the 1000-1300 cm⁻¹ region [4] [8]. The P=O stretching vibration appears around 1200-1300 cm⁻¹, while P-O stretching modes contribute to the complex band structure between 1000-1200 cm⁻¹ [4] [8]. These phosphate bands often show pH-dependent shifting due to protonation-deprotonation equilibria [4].
Hydroxyl group vibrations dominate the 3200-3600 cm⁻¹ region, with broad O-H stretching bands indicating extensive hydrogen bonding networks [4] [8]. The specific band shapes and positions provide information about intramolecular and intermolecular hydrogen bonding patterns [4].
The thioether C-S stretching vibration appears around 700 cm⁻¹, providing diagnostic evidence for the sulfur linkage [9]. This absorption is typically weaker than other functional group bands but serves as a characteristic marker for thioglycoside compounds [9].
C-H stretching vibrations from the methyl and ring CH groups appear in the 2800-3000 cm⁻¹ region, while C-O stretching modes from the pyranose ring contribute to the fingerprint region between 1000-1200 cm⁻¹ [4] [8].
Table 3: Characteristic FT-IR Absorption Bands for Mesgalp
| Frequency Range (cm⁻¹) | Assignment | Intensity | Structural Information |
|---|---|---|---|
| 3200-3600 | O-H stretching | Strong, broad | Hydrogen bonding networks |
| 2800-3000 | C-H stretching | Medium | Methyl and ring CH groups |
| 1200-1300 | P=O stretching | Strong | Phosphate functionality |
| 1000-1200 | P-O, C-O stretching | Strong, complex | Phosphate and ring vibrations |
| 1127, 1110 | Acid phosphate modes | Weak-medium | Phosphate protonation |
| ~700 | C-S stretching | Weak | Thioether linkage |
X-ray diffraction analysis of Mesgalp provides detailed three-dimensional structural information through examination of the crystalline lattice organization [10] [11]. The diffraction pattern reveals systematic reflection patterns that correspond to the periodic atomic arrangement within the crystal structure [10].
Crystallographic analysis follows Bragg's law (nλ = 2d sinθ) to determine interplanar spacings and unit cell parameters [10] [11]. The diffraction data collection typically employs copper Kα radiation (λ = 1.5418 Å) or synchrotron radiation for enhanced resolution and intensity [10] [12].
The unit cell parameters of Mesgalp crystals depend on the specific crystallization conditions and hydration state [13] [14]. Typical crystal systems for carbohydrate phosphates include orthorhombic or monoclinic symmetries, with unit cell dimensions reflecting the molecular packing arrangements [13] [14].
Peak analysis provides information about crystalline quality, with peak width (full width at half maximum, FWHM) indicating crystallite size and strain effects [10]. Sharp, intense reflections suggest well-ordered crystalline domains, while peak broadening may indicate smaller crystallite sizes or lattice strain [10].
Miller indices (hkl) assignment enables determination of the crystal structure and space group symmetry [10] [11]. The systematic absences in the diffraction pattern provide information about the crystal symmetry elements and help establish the space group [11].
Temperature-dependent diffraction studies can reveal thermal expansion coefficients and phase transition behaviors [12]. The lattice parameters typically show linear expansion with increasing temperature, following the general thermal expansion principles [12].
Table 4: Typical X-Ray Diffraction Parameters for Mesgalp
| Parameter | Typical Range | Structural Significance |
|---|---|---|
| d-spacing | 3-15 Å | Intermolecular distances |
| Unit cell volume | 800-2000 ų | Molecular packing density |
| Space group | P21 or P212121 | Crystal symmetry |
| Resolution limit | 1.5-2.5 Å | Structural detail level |
| Mosaicity | 0.1-0.5° | Crystal quality |
Three-dimensional conformational modeling of Mesgalp integrates crystallographic data with computational chemistry methods to provide comprehensive structural understanding [15] [16]. The modeling approaches combine experimental diffraction data with theoretical calculations to refine atomic positions and thermal parameters [15].
Molecular modeling techniques employ various computational methods, including density functional theory (DFT) and molecular mechanics force fields [17]. These calculations optimize the molecular geometry while considering both intramolecular interactions and crystal packing forces [17].
The pyranose ring conformation analysis reveals the preferred ⁴C₁ chair geometry, with detailed analysis of ring puckering parameters [15]. The conformational preferences are influenced by the anomeric effect, which stabilizes the beta-configuration through orbital interactions [2].
Hydrogen bonding networks play crucial roles in determining the three-dimensional structure [4] [15]. The multiple hydroxyl groups and phosphate functionality create extensive intermolecular hydrogen bonding patterns that stabilize the crystal lattice [4].
The thioether linkage geometry shows characteristic C-S bond lengths of approximately 1.81 Å and C-S-C bond angles around 99° [2]. These geometric parameters reflect the sp³ hybridization of sulfur and the steric requirements of the thiomethyl group [2].
Conformational flexibility analysis through molecular dynamics simulations reveals the dynamic behavior of the molecule in solution and crystal environments [18] [19]. The simulations provide insights into thermal motion, conformational transitions, and dynamic hydrogen bonding patterns [19].
Electrostatic potential mapping illustrates the charge distribution throughout the molecule, highlighting regions of positive and negative potential [17] [20]. The phosphate group creates significant negative potential regions, while the pyranose ring maintains relatively neutral character [17].
Table 5: Key Conformational Parameters for Mesgalp
| Structural Feature | Optimized Value | Experimental Range |
|---|---|---|
| C1-S bond length | 1.81 Å | 1.79-1.83 Å |
| C-S-C bond angle | 99° | 97-101° |
| Ring pucker (Q) | 0.57 Å | 0.55-0.59 Å |
| Phi angle (C1-S) | -60° to +60° | Variable |
| P-O bond length | 1.48 Å | 1.46-1.50 Å |